3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide
説明
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent anti-tumor activity in preclinical studies, and has undergone clinical trials for the treatment of various cancers.
作用機序
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide 43-9006 is a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. Specifically, this compound 43-9006 inhibits the activity of RAF kinases, which are upstream activators of the MEK/ERK pathway. This pathway is important for cell proliferation, survival, and differentiation, and is frequently dysregulated in cancer. This compound 43-9006 also inhibits the activity of VEGFR and PDGFR, which are important for angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to exhibit potent anti-tumor activity in preclinical studies, with significant reductions in tumor growth observed in multiple cancer models. In addition, this compound 43-9006 has been shown to inhibit angiogenesis and reduce tumor blood flow, which may contribute to its anti-tumor effects. However, this compound 43-9006 has also been shown to have off-target effects, including inhibition of other kinases and transcription factors, which may contribute to its toxicity.
実験室実験の利点と制限
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide 43-9006 is a potent inhibitor of multiple signaling pathways involved in tumor growth and angiogenesis, making it a valuable tool for studying these processes in vitro and in vivo. However, this compound 43-9006 has also been shown to have off-target effects, which may complicate interpretation of experimental results. In addition, this compound 43-9006 has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide 43-9006. One area of interest is the development of more potent and selective inhibitors of RAF kinases, which may have fewer off-target effects than this compound 43-9006. Another area of interest is the identification of biomarkers that can predict response to this compound 43-9006, which may help to personalize cancer therapy. Finally, there is interest in combining this compound 43-9006 with other targeted therapies or immunotherapies to improve clinical outcomes in cancer patients.
科学的研究の応用
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In preclinical studies, this compound 43-9006 has been shown to exhibit potent anti-tumor activity through the inhibition of multiple signaling pathways, including RAF/MEK/ERK and VEGFR/PDGFR. These pathways are known to be important for tumor growth and angiogenesis, making this compound 43-9006 a promising candidate for cancer therapy.
特性
IUPAC Name |
3-[(4-benzamidophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O6S/c31-25(18-5-2-1-3-6-18)27-20-9-11-22(12-10-20)29-37(35,36)24-8-4-7-19(17-24)26(32)28-21-13-15-23(16-14-21)30(33)34/h1-17,29H,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAUSZNDAMPVIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。